molecular formula C7H12O2 B14719172 1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one CAS No. 18150-99-7

1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one

Cat. No.: B14719172
CAS No.: 18150-99-7
M. Wt: 128.17 g/mol
InChI Key: USOSDFNWMSOOBL-UHFFFAOYSA-N
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Description

1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one is a chemical compound characterized by the presence of an oxirane (epoxide) ring and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one exerts its effects involves the reactivity of the oxirane ring and the ketone group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The ketone group can participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Uniqueness: The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry .

Properties

CAS No.

18150-99-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(3-propan-2-yloxiran-2-yl)ethanone

InChI

InChI=1S/C7H12O2/c1-4(2)6-7(9-6)5(3)8/h4,6-7H,1-3H3

InChI Key

USOSDFNWMSOOBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(O1)C(=O)C

Origin of Product

United States

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